

An In-depth Technical Guide to Cecropin P1 Porcine Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cecropin P1, porcine acetate*

Cat. No.: *B15564789*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cecropin P1 is a potent, 31-amino acid cationic antimicrobial peptide (AMP) with a compelling history and significant therapeutic potential. Initially discovered in porcine intestine, its origin was later traced to the parasitic nematode *Ascaris suum*, a common inhabitant of the pig gut. This technical guide provides a comprehensive overview of Cecropin P1, detailing its discovery, biochemical properties, and mechanisms of action. It includes structured data on its antimicrobial and antiviral efficacy, detailed experimental protocols for its synthesis and evaluation, and visual diagrams of its functional pathways to serve as a critical resource for ongoing research and drug development.

Discovery and Origin

Cecropin P1 was first isolated in 1989 from the small intestine of pigs and was initially classified as the first mammalian cecropin.^{[1][2]} This classification, however, was later revised. Subsequent research revealed that Cecropin P1 is not of porcine origin but is instead produced by the parasitic roundworm, *Ascaris suum*, which resides in the pig's intestine.^{[3][4][5]} The original researchers corrected their findings, clarifying that the peptide's presence in porcine tissue was due to the nematode infection.^[4] This discovery placed Cecropin P1 within a family of bacteria-inducible antimicrobial peptides found in nematodes.^{[4][6]}

The mature Cecropin P1 peptide is derived from a larger precursor protein which includes a secretory signal region at the N-terminus and a C-terminal pro-region that is proteolytically cleaved during maturation.[\[4\]](#)

Physicochemical Properties and Structure

Cecropin P1 is a linear peptide composed of 31 amino acids with a C-terminal carboxyl group, rather than an amide which is common in other cecropins.[\[1\]](#)[\[2\]](#)[\[7\]](#) Its sequence and key properties are detailed below.

Property	Value	Reference(s)
Amino Acid Sequence	SWLSKTAKKLENSAKKRISSEG IAIAIQGGPR	[8]
Molecular Formula	C ₁₄₇ H ₂₅₃ N ₄₅ O ₄₃	[8]
Molecular Weight	3338.9 g/mol	[8]
Theoretical pI	11.07	[8]
Net Charge (pH 7)	+8	-
Structure	Predominantly α -helical	[3] [9]
PDB ID (with LPS)	2N92	[6] [10]

Nuclear Magnetic Resonance (NMR) studies have shown that in a membrane-mimetic environment, Cecropin P1 adopts a continuous α -helical conformation along almost its entire length.[\[3\]](#)[\[5\]](#)[\[9\]](#) Unlike the well-studied insect cecropin A, Cecropin P1 lacks a distinct flexible hinge region, which is thought to be important for the activity of other members of the cecropin family.[\[3\]](#)[\[9\]](#) The structure is notably amphipathic, with a clear segregation of hydrophobic and hydrophilic residues, a key feature for its membrane-disrupting activity.[\[9\]](#) The "acetate" designation in "Cecropin P1 porcine acetate" typically refers to the counterion present after purification by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), which often uses trifluoroacetic acid.[\[8\]](#)[\[11\]](#)

Quantitative Data on Biological Activity

Cecropin P1 exhibits a broad spectrum of activity against various pathogens. Its efficacy is quantified by metrics such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), 50% Effective Concentration (EC50), and 50% Cytotoxic Concentration (CC50).

Antibacterial Activity

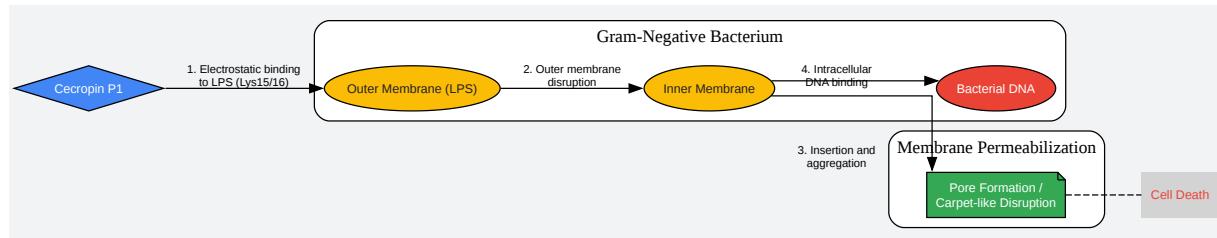
Cecropin P1 is highly potent against Gram-negative bacteria and also demonstrates activity against Gram-positive bacteria and yeasts.[\[4\]](#)[\[8\]](#)[\[12\]](#)

Target Microorganism	Strain	MIC (µg/mL)	MBC (µg/mL)	Reference(s)
Gram-Negative				
Bacteria				
Escherichia coli	ML35	-	1.0 - 3.0	[13]
Escherichia coli	ATCC 25922	16	-	[14]
Pseudomonas aeruginosa	IFO3455	-	3.0 - 10	[4]
Salmonella typhimurium	IFO12529	-	1.0 - 3.0	[4]
Serratia marcescens	IFO12648	-	1.0 - 3.0	[4]
Yersinia ruckeri	392/2003	4	-	[14]
Aeromonas salmonicida	ATCC 33658	4	-	[14]
Gram-Positive				
Bacteria				
Staphylococcus aureus	IFO12732	-	0.3 - 1.0	[4]
Bacillus subtilis	IFO3134	-	0.3 - 1.0	[4]
Micrococcus luteus	IFO3333	-	0.3 - 1.0	[4]
Listeria innocua	-	-	3.0 - 10	[13]
Yeast				
Saccharomyces cerevisiae	IFO0203	-	200 - 300	[4]
Candida albicans	IFO0583	-	200 - 300	[4]

Antiviral Activity

Cecropin P1 has demonstrated significant antiviral activity against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).

Virus	Cell Line	EC50 (μ g/mL)	CC50 (μ g/mL)	Therapeutic Index (CC50/EC50)	Reference(s)
PRRSV (CH-1a strain)	Marc-145	112	719	6.42	[11]

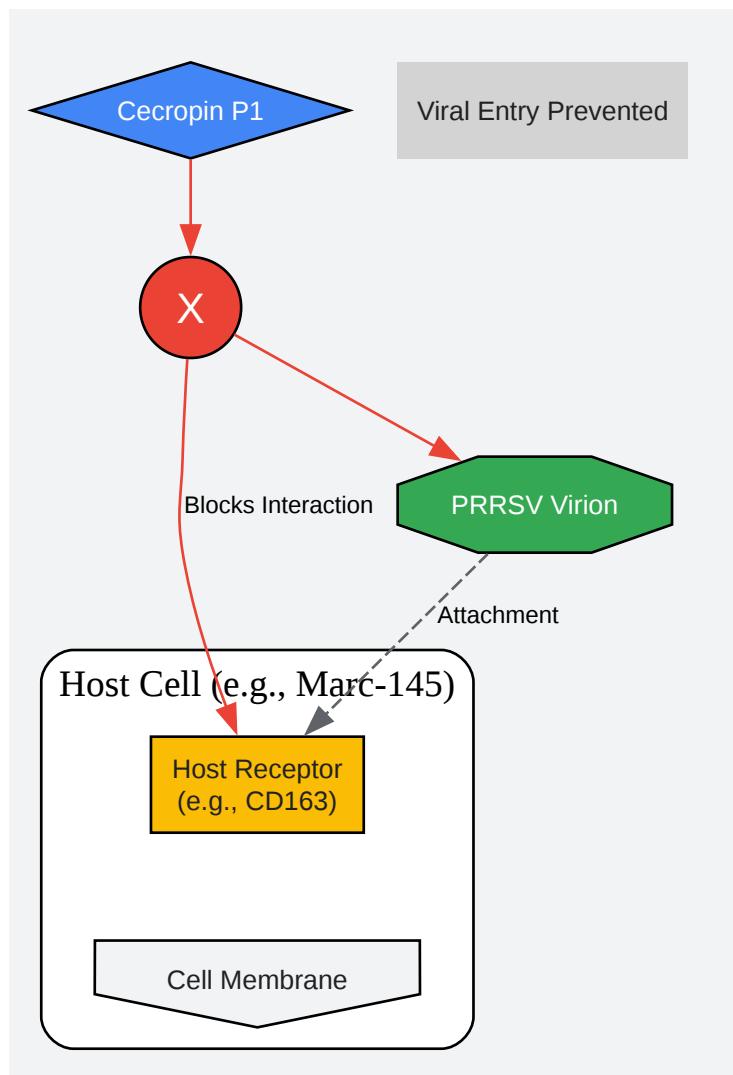

Mechanisms of Action

Antibacterial Mechanism

The primary antibacterial mechanism of Cecropin P1 is the disruption of the bacterial cell membrane integrity, leading to cell lysis.^{[8][15]} This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell envelope.

- Gram-Negative Bacteria: Cecropin P1 interacts with the lipopolysaccharide (LPS) layer of the outer membrane.^[10] Structural studies show that the C-terminal α -helical region (residues 15-29) is crucial for this interaction. Specifically, lysine residues (Lys15, Lys16) engage with the phosphate groups of Lipid A, while hydrophobic residues (Ile22, Ile26) interact with the acyl chains of Lipid A.^{[1][10]} This binding disrupts the outer membrane, allowing the peptide to access and permeabilize the inner cytoplasmic membrane.
- Membrane Permeabilization: Once at the cytoplasmic membrane, Cecropin P1 peptides are believed to aggregate and insert into the lipid bilayer. Two main models have been proposed for this disruption: the "barrel-stave" model, where peptides form a transmembrane pore, and the "carpet" model, where peptides accumulate on the membrane surface, causing destabilization and micellization.^{[8][16]} Evidence suggests that at higher concentrations, a carpet-like mechanism may be predominant for Cecropin P1.^[16]

Additionally, after membrane permeabilization, Cecropin P1 has been shown to bind to intracellular DNA, which may represent a secondary mechanism contributing to its bactericidal activity.[13]


[Click to download full resolution via product page](#)

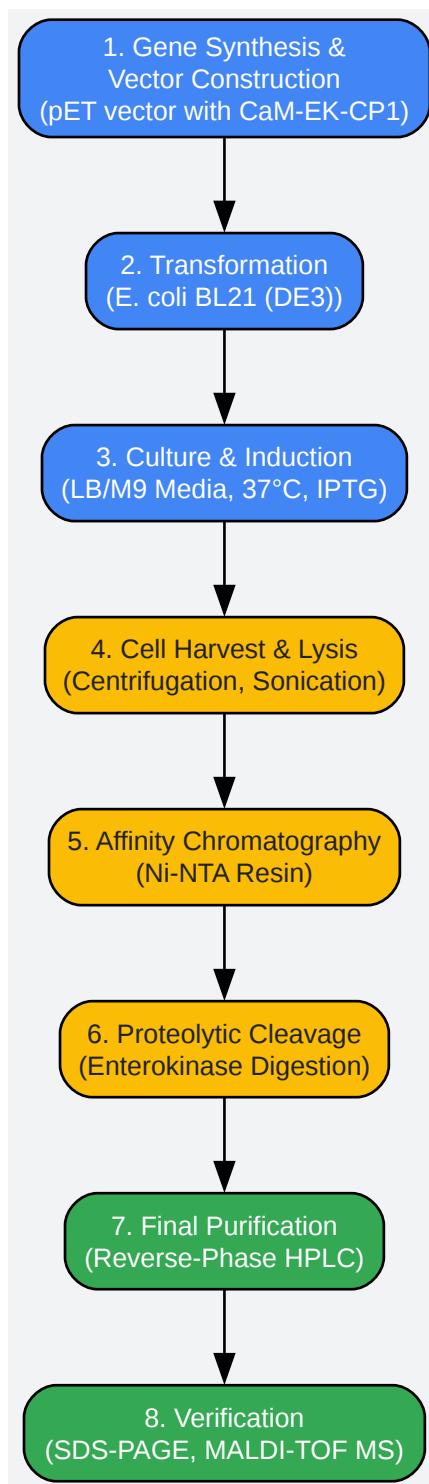
Caption: Antibacterial mechanism of Cecropin P1 against Gram-negative bacteria.

Antiviral Mechanism against PRRSV

Cecropin P1 inhibits PRRSV infection primarily by interfering with the initial stages of the viral life cycle.[7][11] The key mechanism is the blockade of viral attachment to the host cell surface. [7]

PRRSV entry into target cells, such as porcine alveolar macrophages (PAMs) or Marc-145 cells, is a receptor-mediated process. The primary receptors involved are CD163 and sialoadhesin (CD169).[3][6] Cecropin P1 is thought to exert its effect by either binding directly to the viral envelope glycoproteins (preventing them from recognizing the host receptors) or by interacting with the host cell receptors themselves, thus sterically hindering viral attachment. This action effectively prevents the virus from gaining entry into the cell, thereby halting the infection before it can begin.[7]

[Click to download full resolution via product page](#)


Caption: Antiviral mechanism of Cecropin P1, blocking PRRSV attachment to host cells.

Experimental Protocols

Recombinant Expression and Purification (Calmodulin Fusion Method)

This protocol is adapted from a method successfully used for the high-yield production of Cecropin P1 in *E. coli*.^{[13][17]} The calmodulin (CaM) fusion partner protects the peptide from host cell proteases and toxicity.

Workflow Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. PRRSV receptors and their roles in virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cecropin P1 and novel nematode cecropins: a bacteria-inducible antimicrobial peptide family in the nematode *Ascaris suum* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Membrane Disruption and Antibiotic Action against Pathogenic Bacteria by Designed Histidine-Rich Peptides at Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRRS virus receptors and their role for pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cecropin P1 inhibits porcine reproductive and respiratory syndrome virus by blocking attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide-bound structure of the antimicrobial peptide cecropin P1 determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Protective role of Cecropin AD against LPS-induced intestinal mucosal injury in chickens [frontiersin.org]
- 12. Mechanisms of action on *Escherichia coli* of cecropin P1 and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three-Dimensional Structure of the Antimicrobial Peptide Cecropin P1 in Dodecylphosphocholine Micelles and the Role of the C-Terminal Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Porcine Reproductive and Respiratory Syndrome - Generalized Conditions - MSD Veterinary Manual [msdvetmanual.com]
- 16. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Lipopolysaccharide- and Lipoprotein-Induced Inflammation by Antitoxin Peptide Pep19-2.5 - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to Cecropin P1 Porcine Acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15564789#cecropin-p1-porcine-acetate-discovery-and-origin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com